molecular formula C3H3Cl3O B1584937 2,3-Dichloropropionyl chloride CAS No. 7623-13-4

2,3-Dichloropropionyl chloride

Cat. No.: B1584937
CAS No.: 7623-13-4
M. Wt: 161.41 g/mol
InChI Key: JQELECXPPAOSTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichloropropionyl chloride is an organic compound with the molecular formula C₃H₃Cl₃O. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dichloropropionyl chloride can be synthesized from 2,3-dichloropropionic acid. The typical method involves the reaction of 2,3-dichloropropionic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:

CH2ClCHClCOOH+SOCl2CH2ClCHClCOCl+SO2+HCl\text{CH}_2\text{ClCHClCOOH} + \text{SOCl}_2 \rightarrow \text{CH}_2\text{ClCHClCOCl} + \text{SO}_2 + \text{HCl} CH2​ClCHClCOOH+SOCl2​→CH2​ClCHClCOCl+SO2​+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of phosgene (COCl₂) as a chlorinating agent. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloropropionyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 2,3-dichloropropionic acid and hydrochloric acid.

    Reduction: It can be reduced to 2,3-dichloropropanol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as ammonia (NH₃), ethanol (C₂H₅OH), and thiophenol (C₆H₅SH) are commonly used.

    Hydrolysis: Typically carried out in aqueous media.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is a common reducing agent.

Major Products Formed:

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    2,3-Dichloropropionic Acid: Formed from hydrolysis.

    2,3-Dichloropropanol: Formed from reduction.

Scientific Research Applications

2,3-Dichloropropionyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Serves as an intermediate in the synthesis of drugs with analgesic, antipyretic, and anti-inflammatory properties.

    Industry: Utilized in the production of herbicides and insecticides

Mechanism of Action

The mechanism of action of 2,3-dichloropropionyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of target molecules. This reactivity is exploited in the synthesis of various derivatives used in pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

    3-Chloropropionyl Chloride: Similar in structure but with only one chlorine atom.

    2,3-Dichloropropionic Acid: The acid form of 2,3-dichloropropionyl chloride.

    2,3-Dichloropropanol: The alcohol form obtained by reduction.

Uniqueness: this compound is unique due to its dual chlorine substitution, which enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its ability to form a wide range of derivatives through nucleophilic substitution, hydrolysis, and reduction reactions sets it apart from similar compounds .

Properties

IUPAC Name

2,3-dichloropropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Cl3O/c4-1-2(5)3(6)7/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQELECXPPAOSTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60884409
Record name Propanoyl chloride, 2,3-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60884409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7623-13-4
Record name 2,3-Dichloropropanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7623-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoyl chloride, 2,3-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007623134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoyl chloride, 2,3-dichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanoyl chloride, 2,3-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60884409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dichloropropionyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.674
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.